(1S,2S)-2-(aminomethyl)cycloheptan-1-ol
Description
(1S,2S)-2-(Aminomethyl)cycloheptan-1-ol is a chiral cycloheptanol derivative featuring a seven-membered carbocyclic ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 1-position. Its stereochemistry is defined by the (1S,2S) configuration, which imparts distinct spatial and electronic properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |
InChI Key |
DEEDWZHOSLMVCD-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)CN |
Canonical SMILES |
C1CCC(C(CC1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of more saturated cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanol derivatives.
Scientific Research Applications
cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound is compared below with analogs differing in ring size, substituents, stereochemistry, and functional groups. Key examples include cyclopentanol, cyclohexanol, and cyclopropane derivatives.
Table 1: Structural Comparison of (1S,2S)-2-(Aminomethyl)cycloheptan-1-ol and Analogs
Physicochemical and Pharmacological Differences
a) Ring Size and Strain
- Cycloheptanol vs. Cyclopentanol/Cyclohexanol: The seven-membered ring in the target compound reduces torsional strain compared to cyclopentanol derivatives (high strain due to planar geometry) but retains more conformational flexibility than cyclohexanol (chair conformation dominance) . This balance may enhance metabolic stability in drug design.
- Cyclopropane Derivatives: Milnacipran’s cyclopropane ring introduces extreme angle strain, which is mitigated by aromatic substituents (e.g., phenyl group). This strain influences binding to serotonin/norepinephrine transporters .
b) Functional Group Modifications
- Aminomethyl vs. Methylamino: Replacing the primary amine (-CH₂NH₂) with a secondary amine (-CH₂NHCH₃) reduces hydrogen-bonding capacity and increases lipophilicity, as seen in (1S,2R)-2-(methylamino)cyclopentan-1-ol (pKa ~15.02) .
- Salt Forms: Hydrochloride salts (e.g., (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride) enhance aqueous solubility, critical for oral bioavailability .
c) Stereochemical Impact
- The (1S,2S) configuration of the target compound creates a spatial arrangement distinct from (1S,2R) or (1R,2S) diastereomers. For example, milnacipran’s (1S,2R):(1R,2S) enantiomer ratio >95:5 minimizes cardiovascular side effects, underscoring the importance of stereochemical purity .
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